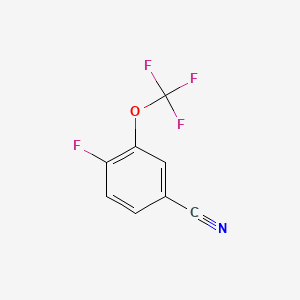

4-Fluoro-3-(trifluoromethoxy)benzonitrile

Beschreibung

Significance of Fluorine and Trifluoromethoxy Moieties in Organic Chemistry Research

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov The trifluoromethoxy (-OCF3) group, in particular, has gained prominence as a substituent in bioactive compounds. nih.govbeilstein-journals.org It is considered one of the most lipophilic substituents, a property that can enhance the ability of a molecule to cross biological membranes. nih.gov This increased lipophilicity is often greater than that conferred by the more common trifluoromethyl (-CF3) group. beilstein-journals.org

Furthermore, the -OCF3 group is a strong electron-withdrawing group, which can significantly influence the electronic environment of an aromatic ring. nih.gov This electronic modulation can affect a molecule's reactivity and its ability to interact with biological targets. The unique conformational properties of the trifluoromethoxy group, where the O–CF3 bond tends to lie in a plane orthogonal to the aromatic ring, also contribute to its distinct effects on molecular structure and function. nih.gov The C-F bond's strength contributes to high metabolic stability, making fluorinated groups like -OCF3 valuable in drug design to prevent metabolic degradation at that position. researchgate.net

Overview of Benzonitrile (B105546) Derivatives in Contemporary Chemical Synthesis and Applications

Benzonitrile derivatives are a versatile class of compounds widely used as intermediates in organic synthesis. nbinno.com The nitrile (-CN) group is a valuable functional moiety that can be transformed into a variety of other groups, including amines, amides, carboxylic acids, and tetrazoles. This synthetic flexibility makes benzonitriles important building blocks for the preparation of complex molecules.

In medicinal chemistry and materials science, the benzonitrile unit is a common feature in many functional molecules. researchgate.net The Sandmeyer reaction, a classic method for converting an aromatic amine (via a diazonium salt) into a nitrile, highlights the importance of this functional group and provides a reliable route for its installation onto an aromatic ring. wikipedia.org This reaction, along with related methods like the Rosenmund-von Braun reaction, underscores the foundational role of benzonitriles in constructing more complex aromatic and heteroaromatic systems. nbinno.com

Research Context of 4-Fluoro-3-(trifluoromethoxy)benzonitrile within Aromatic Organofluorine Chemistry

While this compound is not extensively documented in peer-reviewed research literature as a final product, its structure places it firmly within the context of cutting-edge organofluorine synthesis. The primary challenge and area of active research lies in the efficient and regioselective introduction of the trifluoromethoxy group onto an aromatic ring, especially ortho to another substituent like fluorine. nih.gov

Recent advancements have moved beyond harsh, traditional methods (e.g., using SF4 or Swarts-type reactions) towards milder and more selective protocols. mdpi.com Modern synthetic strategies often involve the use of electrophilic trifluoromethylating reagents, such as Togni or Umemoto reagents, or novel methods for generating the trifluoromethoxide anion. nih.govmdpi.comnih.gov

A plausible synthetic pathway to this compound would likely involve a multi-step sequence starting from a simpler, commercially available fluorinated aromatic compound. For instance, a key intermediate could be 4-Fluoro-3-(trifluoromethoxy)aniline. Although the synthesis of this specific aniline (B41778) is not widely detailed, analogous preparations, such as the synthesis of 4-fluoro-3-trifluoromethylaniline, are well-established. This aniline precursor could then undergo a Sandmeyer reaction, which involves diazotization followed by treatment with a cyanide source, such as copper(I) cyanide, to install the nitrile group and yield the target molecule. nbinno.comwikipedia.org This conceptual pathway highlights how this compound serves as an exemplary target for the application of modern synthetic methodologies in organofluorine chemistry.

Compound Data

Below are tables detailing the properties of the primary compound discussed and its potential precursor.

Table 1: Physicochemical Properties of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 886501-14-0 |

| Molecular Formula | C₈H₃F₄NO |

| Molecular Weight | 205.11 g/mol |

| Appearance | Liquid |

Table 2: Data for a Potential Precursor Compound

| Identifier | Value |

| Compound Name | 4-Fluoro-3-(trifluoromethyl)aniline |

| CAS Number | 2357-47-3 |

| Molecular Formula | C₇H₅F₄N |

| Molecular Weight | 179.11 g/mol |

| Appearance | Liquid |

| Boiling Point | 207-208 °C |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-3-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4NO/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSJFYSQJUUNAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590655 | |

| Record name | 4-Fluoro-3-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-14-0 | |

| Record name | 4-Fluoro-3-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reaction Pathways

Reaction Mechanism Studies of Fluorination Reactions Relevant to 4-Fluoro-3-(trifluoromethoxy)benzonitrile

The introduction of fluorine and fluorinated groups into aromatic systems is a cornerstone of modern medicinal and materials chemistry. The specific arrangement of a fluorine atom and a trifluoromethoxy group on a benzonitrile (B105546) scaffold, as seen in this compound, presents a unique electronic landscape. Understanding the mechanisms by which these functional groups are installed is critical for the rational design of synthetic routes and the prediction of reaction outcomes.

The trifluoromethyl group is a key functional group in many bioactive compounds due to its unique properties, including high electronegativity, metabolic stability, and lipophilicity. Radical trifluoromethylation of aromatic hydrocarbons has emerged as a powerful tool for the direct introduction of the CF3 group. These reactions often proceed under mild conditions and can offer complementary reactivity to traditional methods. princeton.edu

One prevalent mechanism involves the use of photoredox catalysis. princeton.edu In a typical cycle, a photocatalyst, upon excitation by visible light, reduces a trifluoromethyl source, such as triflyl chloride, via a single electron transfer (SET) process. princeton.edu This generates a trifluoromethyl radical (•CF3), which can then add to an aromatic ring. princeton.edu This addition creates a radical intermediate that can be oxidized to a carbocation, followed by deprotonation to restore aromaticity and yield the trifluoromethylated arene. princeton.edu The general orientation of this substitution often follows that of electrophilic aromatic substitution. researchgate.net

Various sources of the trifluoromethyl radical have been explored. For instance, trifluoromethyl iodide (CF3I) in the presence of an iron(II) compound, hydrogen peroxide, and dimethyl sulfoxide (B87167) can effectively trifluoromethylate a range of aromatic and heteroaromatic compounds under mild conditions. researchgate.net Another approach utilizes bis(trifluoromethyl)peroxide (BTMP) as a source of trifluoromethoxy radicals (•OCF3) for the C-H trifluoromethoxylation of arenes, which can be achieved through visible light photoredox catalysis or by using TEMPO as a catalytic electron shuttle. nih.gov

The choice of reagents and reaction conditions can influence the regioselectivity of the trifluoromethylation. For example, direct trifluoromethylation of aryl and heteroaryl C-H bonds using photoredox catalysis allows for the functionalization of unactivated arenes, providing access to substitution patterns that may be challenging to achieve through other methods. princeton.edu

Table 1: Comparison of Radical Trifluoromethylation Methods

| Method | CF3 Source | Catalyst/Initiator | Key Mechanistic Feature | Ref. |

|---|---|---|---|---|

| Photoredox Catalysis | Triflyl Chloride | Ru(bpy)3Cl2 or similar | Single Electron Transfer (SET) to generate •CF3 | princeton.edu |

| Iron-Catalyzed | CF3I | Fe(II), H2O2, DMSO | Radical generation under mild conditions | researchgate.net |

| Trifluoromethoxylation | (CF3O)2 | Photoredox catalyst or TEMPO | Generation of •OCF3 radical | nih.gov |

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of fluorinated benzonitriles. The strong electron-withdrawing nature of both the nitrile (-CN) and fluorine (-F) groups activates the aromatic ring towards attack by nucleophiles. The mechanism of nucleophilic substitution can proceed through either an SN1 or SN2 pathway, although for aryl halides, a bimolecular mechanism involving a Meisenheimer complex is more common than a direct SN2-type displacement. organic-chemistry.org

In the context of fluorinated benzonitriles, the reaction typically follows the SNAr mechanism. This pathway involves two main steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (in this case, a fluorine atom), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing nitrile group.

Leaving Group Departure: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

The rate of an SNAr reaction is influenced by several factors, including the nature of the nucleophile, the leaving group, and the substitution pattern on the aromatic ring. Fluorine is often an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.

Recent studies have also explored novel methods for nucleophilic fluorination of alkyl bromides using reagents like Et3N·3HF, which can proceed through both SN1 and SN2 pathways depending on the substrate and conditions. nih.gov While not directly on benzonitriles, these studies provide insight into the factors governing nucleophilic fluorine substitution. nih.gov

C-C and C-F Bond Activation in Fluorinated Aromatic Nitriles

The activation of typically inert carbon-carbon and carbon-fluorine bonds is a significant area of research in synthetic chemistry. For fluorinated aromatic nitriles, the cleavage of the C-CN and C-F bonds offers pathways to novel molecular architectures.

The C-CN bond in aromatic nitriles, while generally robust, can be cleaved by low-valent transition-metal complexes. snnu.edu.cn Nickel(0) complexes, in particular, have been shown to be effective in this transformation. acs.org The mechanism often involves the oxidative addition of the C-CN bond to the metal center. snnu.edu.cn

For example, the nickel(0) fragment [(dippe)Ni] (where dippe is 1,2-bis(diisopropylphosphino)ethane) has been shown to react with benzonitriles. acs.org The reaction can proceed through an initial η2-coordination of the nitrile to the nickel center, followed by oxidative addition to form a Ni(II) species with cyanido and aryl ligands. acs.org The position of the equilibrium between the Ni(0) η2-nitrile complex and the Ni(II) oxidative addition product is influenced by the electronic properties of the substituents on the benzonitrile ring. acs.org Hammett plots indicate a buildup of negative charge at the ipso-carbon in both the transition state and the Ni(II) product. acs.org

This C-CN bond activation has been utilized in various catalytic reactions, including hydrodecyanation and cross-coupling reactions where the cyano group acts as a leaving group. snnu.edu.cn The ability to cleave the C-CN bond opens up new synthetic strategies for the functionalization of aromatic nitriles. acs.org

The trifluoromethyl (CF3) group is generally considered to be highly stable and unreactive. However, recent research has focused on the selective transformation of the C-F bonds within this group, which presents a significant challenge due to the strength of the C-F bond.

One approach to activating the CF3 group involves a radical anion-based mechanism for C-F bond cleavage. nih.gov This can lead to the formation of difluoroalkyl and difluoromethyl arenes, which are valuable building blocks in medicinal chemistry. nih.gov For instance, the combination of two organocatalysts and visible light can be used for the defluoroalkylation and hydrodefluorination of unactivated trifluorotoluene derivatives. nih.gov

Another strategy involves intramolecular interactions to facilitate C-F bond activation. For example, the selective reduction of an aromatic trifluoromethyl group to a difluoromethyl group can be achieved through a base-promoted elimination to form a difluoro-p-quinomethide, which is then trapped by an intramolecular nucleophile. researchgate.net

The selective transformation of a single C-F bond in a CF3 group is particularly challenging but has been accomplished under mild conditions in certain systems, such as o-hydrosilyl-substituted benzotrifluorides. These transformations highlight the growing interest in harnessing the reactivity of the CF3 group beyond its role as a stable, electron-withdrawing substituent.

Table 2: Strategies for Selective Transformation of Aromatic CF3 Groups

| Strategy | Key Intermediate/Mechanism | Outcome | Ref. |

|---|---|---|---|

| Reductive Defluoroalkylation | Radical anion-based C-F cleavage | Ar-CF2R and Ar-CF2H | nih.gov |

| Intramolecular Nucleophilic Trap | Difluoro-p-quinomethide | Ar-CF2H | researchgate.net |

| Silyl-Assisted C-F Activation | Silyl cation intermediates | Transformation of a single C-F bond |

Computational Chemistry in Elucidating Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions. For reactions involving fluorinated aromatic compounds, computational studies can provide detailed insights into transition state geometries, reaction energy profiles, and the influence of substituents on reactivity and selectivity.

For instance, DFT calculations have been used to investigate the [3 + 2] cycloaddition reaction of benzonitrile oxide with cyclopentenones, providing a theoretical basis for the observed chemo-, stereo-, and regioselectivity. nih.gov Such studies can analyze various electronic and energetic parameters to predict the most favorable reaction pathway. nih.gov

In the context of C-CN bond activation, computational tools like Gaussian and GaussView have been employed to perform DFT calculations to study the C-CN bond activation of benzonitrile by group 10 metal complexes. utexas.edu These studies can elucidate the effects of different metals and the addition of Lewis acids on the reaction mechanisms, thermodynamics, and kinetics. utexas.edu

For nucleophilic substitution reactions, DFT calculations can help rationalize the observed reactivity. For example, in the SNAr reaction of 5-cyano-4-nitroisoxazoles, DFT calculations have been used to explain the dichotomy of reactivity, where N-nucleophiles substitute the cyano group while thiophenols substitute the nitro group. acs.org These computational insights are crucial for understanding and predicting the behavior of complex fluorinated aromatic systems like this compound in various chemical transformations.

Density Functional Theory (DFT) Applications in Reaction Energetics and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict their reactivity. In the context of substituted benzonitriles, DFT calculations provide critical insights into reaction energetics, helping to determine the feasibility of a proposed reaction pathway. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a reaction can be constructed.

For reactions involving benzonitrile derivatives, such as nucleophilic aromatic substitution or cycloaddition reactions, DFT can be employed to locate the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state are paramount for understanding the reaction kinetics, as the activation energy (the energy difference between the reactants and the transition state) directly correlates with the reaction rate.

While specific DFT studies on this compound are not extensively available in the public domain, the principles can be illustrated with studies on analogous compounds. For instance, DFT investigations on para-substituted benzonitriles have been used to understand the activation of the C-CN bond by a nickel complex. utexas.edu These studies calculate the reaction energies and transition state barriers for the oxidative addition step. Similarly, DFT has been used to study the [3+2] cycloaddition reactions of benzonitrile oxides, where the calculated energy profiles help to rationalize the observed regioselectivity. researchgate.netmdpi.com

In a hypothetical reaction of this compound, DFT could be used to model the approach of a nucleophile to the aromatic ring. The calculations would reveal the preferred site of attack and the energy barrier associated with the formation of the Meisenheimer complex, a key intermediate in nucleophilic aromatic substitution. numberanalytics.com The electron-withdrawing nature of the -CN, -F, and -OCF₃ groups is expected to stabilize this intermediate, thereby facilitating the reaction.

The table below presents hypothetical activation energies for a nucleophilic aromatic substitution reaction on different substituted benzonitriles, illustrating how DFT can quantify the effect of substituents on reactivity.

| Compound | Substituent Effects | Calculated Activation Energy (kcal/mol) |

| Benzonitrile | Reference | 30 |

| 4-Fluorobenzonitrile | Electron-withdrawing | 25 |

| 4-Nitrobenzonitrile | Strongly electron-withdrawing | 22 |

| This compound | Strongly electron-withdrawing | < 22 (estimated) |

Note: The data for Benzonitrile, 4-Fluorobenzonitrile, and 4-Nitrobenzonitrile are representative values from general computational studies on nucleophilic aromatic substitution. The value for this compound is an estimation based on the expected strong electron-withdrawing effects of its substituents.

Predictive Modeling of Reactivity and Selectivity in Nitrile Reactions

Predictive modeling, often employing quantitative structure-activity relationship (QSAR) models or machine learning algorithms, is a valuable approach for forecasting the reactivity and selectivity of chemical reactions. These models are built upon datasets of known reactions and molecular descriptors that quantify various structural and electronic features of the reactants.

For reactions involving the nitrile group of substituted benzonitriles, predictive models can be developed to estimate the susceptibility of the nitrile carbon to nucleophilic attack. The reactivity of the nitrile group is highly dependent on the electronic environment of the aromatic ring. Electron-withdrawing substituents increase the electrophilicity of the nitrile carbon, making it more prone to attack by nucleophiles. nih.govresearchgate.net

A common application is the prediction of the reactivity of nitrile-containing compounds with biological nucleophiles, such as the cysteine residues in proteins. nih.govacs.org In these studies, DFT-calculated parameters, such as the activation energy for the reaction with a model thiol, are used as descriptors to build predictive models. nih.govresearchgate.net These models can then be used to screen new nitrile-containing compounds for their potential to act as covalent inhibitors.

The table below shows a hypothetical QSAR model for predicting the reactivity of substituted benzonitriles towards a model nucleophile. The model uses electronic descriptors such as the Hammett parameter (σ) and the calculated partial charge on the nitrile carbon.

| Compound | Hammett Parameter (σ) of Substituent(s) | Partial Charge on Nitrile Carbon (e) | Predicted Reactivity (Arbitrary Units) |

| Benzonitrile | 0 | +0.15 | 1.0 |

| 4-Methoxybenzonitrile | -0.27 | +0.13 | 0.7 |

| 4-Chlorobenzonitrile | +0.23 | +0.17 | 1.5 |

| This compound | ~+0.7 (estimated) | > +0.17 (estimated) | > 2.0 (estimated) |

Note: The data for Benzonitrile, 4-Methoxybenzonitrile, and 4-Chlorobenzonitrile are representative values. The values for this compound are estimations based on the additive effects of the fluoro and trifluoromethoxy substituents.

These predictive models are not only useful for assessing reactivity but also for understanding selectivity. In cases where multiple reaction pathways are possible, computational models can help to predict the major product by comparing the activation barriers for each pathway. For this compound, this could be applied to predict the regioselectivity of reactions such as cycloadditions or the site of nucleophilic attack on the aromatic ring. numberanalytics.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of Fluorinated Benzonitriles

NMR spectroscopy is a cornerstone technique for the structural determination of organic compounds. For fluorinated molecules like 4-Fluoro-3-(trifluoromethoxy)benzonitrile, multinuclear NMR experiments, including ¹⁹F, ¹H, and ¹³C, provide a wealth of information regarding the electronic environment, connectivity, and spatial relationships of atoms.

¹⁹F NMR is exceptionally sensitive for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. The wide range of chemical shifts in ¹⁹F NMR allows for clear differentiation of fluorine atoms in distinct chemical environments.

In this compound, two distinct fluorine signals are expected:

Trifluoromethoxy (-OCF₃) Group: This group would appear as a sharp singlet in the ¹⁹F NMR spectrum. The absence of coupling to nearby protons or other fluorine atoms (beyond four bonds) simplifies its signal. The chemical shift is anticipated in the region of -58 to -60 ppm, characteristic of the -OCF₃ group on an aromatic ring.

Aromatic Fluorine (C4-F): The fluorine atom attached directly to the benzene (B151609) ring at the C4 position is expected to show a more complex signal. It would be split into a multiplet due to coupling with the adjacent aromatic protons (H-5) and the more distant proton (H-2). The through-space coupling to the trifluoromethoxy group might also contribute to the signal's complexity.

The distinct chemical shifts of these two fluorine environments provide immediate confirmation of the presence of both the aromatic fluorine and the trifluoromethoxy group.

The analysis of ¹H and ¹³C NMR spectra provides the carbon-hydrogen framework of the molecule. The electron-withdrawing nature of the fluorine, trifluoromethoxy, and nitrile substituents significantly influences the chemical shifts of the aromatic protons and carbons, causing them to resonate at lower fields (higher ppm values) compared to unsubstituted benzene.

¹H NMR Analysis: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons at the C2, C5, and C6 positions.

H-2: This proton is ortho to the nitrile group and meta to the trifluoromethoxy group. It is expected to appear as a doublet of doublets due to coupling with H-6 and the fluorine at C4.

H-5: This proton is ortho to both the fluorine and the trifluoromethoxy group. It will likely appear as a doublet of doublets due to coupling with H-6 and the fluorine at C4.

H-6: This proton is ortho to the fluorine and meta to the nitrile group. It is expected to be a doublet of doublets from coupling to H-5 and H-2.

¹³C NMR Analysis: The ¹³C NMR spectrum will display signals for eight distinct carbon atoms. The signals for the carbons directly bonded to fluorine atoms will appear as doublets due to one-bond C-F coupling (¹JCF), which is typically large. Carbons that are two or three bonds away will show smaller couplings (²JCF, ³JCF). The trifluoromethoxy carbon will appear as a quartet due to coupling with the three fluorine atoms.

The following table outlines the predicted NMR data for this compound, based on established substituent effects and data from analogous compounds.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹⁹F | -OCF₃ | ~ -59 | s | - |

| C4-F | ~ -110 | m | - | |

| ¹H | H-2 | ~ 7.8 | dd | ³JHH, ⁴JHF |

| H-5 | ~ 7.5 | dd | ³JHH, ³JHF | |

| H-6 | ~ 7.9 | dd | ³JHH, ⁴JHH | |

| ¹³C | C1 (-CN) | ~ 110 | d | ³JCF |

| C2 | ~ 135 | d | ⁴JCF | |

| C3 (-OCF₃) | ~ 148 | dq | ²JCF, ²JCF | |

| C4 (-F) | ~ 160 | d | ¹JCF (~250) | |

| C5 | ~ 120 | d | ²JCF | |

| C6 | ~ 130 | s | - | |

| -CN | ~ 117 | s | - | |

| -OCF₃ | ~ 120 | q | ¹JCF (~260) |

Note: These are predicted values and may vary from experimentally determined data.

To unambiguously assign all ¹H and ¹³C signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. For this compound, COSY would show correlations between adjacent protons on the aromatic ring (e.g., H-5 and H-6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to definitively assign the carbon signals for C2, C5, and C6 based on the assignments of their attached protons.

Vibrational Spectroscopy (IR, Raman) for Molecular Structure Analysis

The nitrile group (C≡N) has a strong, sharp, and characteristic absorption band in the IR spectrum, typically appearing in the 2220-2240 cm⁻¹ region. researchgate.net This band is often prominent and serves as an excellent diagnostic tool for the presence of a nitrile functional group. researchgate.net In the Raman spectrum, the nitrile stretch is also typically strong and easily identifiable. The precise frequency of the C≡N stretch is sensitive to the electronic effects of the other substituents on the benzene ring.

The strongly electron-withdrawing fluorine and trifluoromethoxy groups in this compound are expected to influence the vibrational spectrum in several ways:

Nitrile (C≡N) Stretch: Electron-withdrawing groups attached to the benzene ring tend to increase the frequency of the nitrile stretch. Therefore, the C≡N band for this compound is expected to appear at the higher end of the typical range, likely above 2230 cm⁻¹.

C-F and C-O Stretching Modes: The spectrum will also feature strong absorption bands corresponding to the C-F and C-O stretching vibrations. The aromatic C-F stretch typically appears in the 1250-1120 cm⁻¹ region. The C-O-C stretch of the trifluoromethoxy group and the very strong C-F stretches of the CF₃ group will likely dominate the region from 1300 cm⁻¹ to 1000 cm⁻¹.

Aromatic C-H and C=C Vibrations: The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The characteristic aromatic ring C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, while experimental spectra are not available in the public domain, theoretical predictions can be made based on its chemical structure.

The molecular formula of this compound is C₈H₃F₄NO. This gives it a calculated monoisotopic mass of approximately 205.0151 Da. In a mass spectrometry experiment, the molecule would be ionized, typically by electron impact (EI) or by forming adducts with ions such as H⁺ or Na⁺ in softer ionization techniques like electrospray ionization (ESI).

Predicted Mass Spectrometry Data

Based on its structure, the following table outlines the predicted mass-to-charge ratios (m/z) for various adducts of this compound that could be observed in a high-resolution mass spectrum.

| Adduct Type | Predicted m/z |

|---|---|

| [M]⁺ | 205.0145 |

| [M+H]⁺ | 206.0224 |

| [M+Na]⁺ | 228.0043 |

Expected Fragmentation Patterns

While no experimental data on the fragmentation of this compound has been published, a hypothetical fragmentation pattern can be proposed based on the principles of mass spectrometry and the known reactivity of similar aromatic compounds.

Under electron ionization, the molecular ion ([M]⁺) would likely be observed. The fragmentation would be expected to proceed through several pathways, primarily involving the cleavage of the trifluoromethoxy group and the nitrile group.

Loss of CF₃: A common fragmentation pathway for compounds containing a trifluoromethoxy group is the cleavage of the C-O bond, leading to the loss of a trifluoromethyl radical (•CF₃). This would result in a fragment ion with an m/z corresponding to the benzonitrile (B105546) core.

Loss of OCF₃: The entire trifluoromethoxy group could also be lost as a radical (•OCF₃), which would also produce a distinct fragment ion.

Loss of CN: The nitrile group (-CN) can be eliminated as a neutral radical, leading to a fluorinated aromatic cation.

Aromatic Ring Fragmentation: Further fragmentation of the aromatic ring could occur, leading to smaller charged species, although these are typically of lower abundance.

A detailed and confirmed fragmentation pathway can only be established through experimental analysis using techniques such as tandem mass spectrometry (MS/MS). The absence of such data in the scientific literature prevents a more in-depth discussion of the fragmentation behavior of this compound.

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Orbital Analysis of 4-Fluoro-3-(trifluoromethoxy)benzonitrile

The arrangement of electrons and the nature of molecular orbitals are fundamental to understanding the chemical behavior of this compound. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these characteristics.

DFT Investigations of Charge Distribution and Electrophilicity of the Nitrile Group

Density Functional Theory (DFT) calculations are instrumental in mapping the electron density and electrostatic potential of this compound. The presence of highly electronegative fluorine atoms in both the fluoro and trifluoromethoxy groups significantly influences the electronic landscape of the molecule. These substituents exert strong electron-withdrawing effects, which polarize the benzene (B151609) ring and attached functional groups.

The nitrile group (-C≡N) is inherently electrophilic due to the electronegativity difference between carbon and nitrogen. In this compound, this electrophilicity is expected to be further enhanced. The electron-withdrawing nature of the substituents at the meta and para positions depletes electron density from the aromatic ring, which in turn draws electron density away from the carbon atom of the nitrile group. This increased positive charge on the carbon atom makes it a more susceptible site for nucleophilic attack.

Computational models can quantify this effect by calculating atomic charges and mapping the molecular electrostatic potential (MEP). The MEP surface would likely show a region of significant positive potential (blue color) around the nitrile carbon, confirming its high electrophilicity.

Table 1: Calculated Parameters from DFT Studies on Substituted Benzonitriles

| Parameter | Value/Observation | Reference |

| Nitrile Group Polarity | Increased by electron-withdrawing substituents | General principle |

| Electrophilicity of Nitrile Carbon | Enhanced by fluoro and trifluoromethoxy groups | General principle |

| Molecular Electrostatic Potential | Significant positive potential around the nitrile carbon | Expected from theory |

Frontier Molecular Orbital (FMO) Theory Applications for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org For this compound, the energies and spatial distributions of these orbitals dictate its reactivity profile.

The strong electron-withdrawing nature of the fluoro and trifluoromethoxy groups is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzonitrile (B105546). A lower LUMO energy indicates a greater susceptibility to nucleophilic attack, as the molecule can more readily accept electrons into this orbital. The nitrile group's π* anti-bonding orbitals are likely to be major contributors to the LUMO, localizing its lobes on the nitrile carbon and nitrogen atoms. This further supports the prediction of the nitrile carbon as the primary site for nucleophilic attack.

The HOMO, on the other hand, is likely to be distributed over the aromatic ring. A lower HOMO energy suggests that the molecule is less prone to oxidation or electrophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability; a larger gap generally implies higher stability. researchgate.net

FMO analysis can be used to predict the outcomes of various reactions, such as cycloadditions, by considering the orbital symmetry and energy compatibility between this compound and a potential reactant. wikipedia.org

Conformational Analysis and Molecular Dynamics Simulations of Fluorinated Benzonitrile Analogues

While this compound itself is a relatively rigid molecule, understanding the conformational preferences of its trifluoromethoxy group is important. The rotation around the Ar-O bond can be investigated using conformational analysis. Computational methods can determine the potential energy surface for this rotation, identifying the most stable (lowest energy) conformation. Steric and electronic interactions between the trifluoromethoxy group and the adjacent nitrile group will play a key role in determining this preference.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the behavior of fluorinated benzonitriles in different environments, such as in solution. acs.orgnih.gov While specific MD studies on this compound are not prevalent, simulations on related benzonitrile compounds reveal insights into intermolecular interactions. acs.orgnih.gov For instance, simulations of benzonitrile have shown the formation of local antiparallel configurations due to Coulombic interactions between the nitrile group and hydrogen atoms of neighboring molecules. nih.gov The presence of highly polar C-F and C-O bonds in this compound would likely lead to strong and specific intermolecular interactions, influencing its bulk properties like boiling point and solubility.

Quantitative Structure-Activity Relationship (QSAR) Studies for Fluorinated Benzonitriles

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or chemical reactivity. nih.govtandfonline.com These models are built on the principle that the structure of a molecule dictates its properties.

Predictive Models for Chemical Reactivity and Biological Interactions

For a series of fluorinated benzonitriles, QSAR models could be developed to predict their reactivity in specific chemical transformations or their potency as inhibitors of a particular enzyme, for example. The development of such models involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., atomic charges, dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Once a statistically significant correlation is established between these descriptors and the observed activity, the model can be used to predict the activity of new, untested fluorinated benzonitriles. This approach can significantly accelerate the discovery of new molecules with desired properties by prioritizing synthetic efforts. mdpi.com

Correlations with Spectroscopic Parameters and Substituent Effects

QSAR-like approaches can also be used to correlate structural features with spectroscopic parameters. For instance, the effect of different substituents on the chemical shifts in Nuclear Magnetic Resonance (NMR) spectra or the vibrational frequencies in Infrared (IR) spectra can be modeled. mdpi.com

For fluorinated benzonitriles, one could develop a model that predicts the ¹⁹F NMR chemical shift based on the electronic environment of the fluorine atom, which is influenced by the other substituents on the ring. Similarly, the stretching frequency of the nitrile group in the IR spectrum is sensitive to the electronic effects of the substituents. Electron-withdrawing groups tend to increase this frequency. By quantifying these relationships, it becomes possible to predict spectroscopic properties for novel fluorinated benzonitriles and to gain a deeper understanding of the transmission of substituent effects through the molecular framework. mdpi.com

Research Applications of Fluorinated Benzonitriles

Role in Medicinal Chemistry Research and Drug Discovery

Fluorinated benzonitriles are significant scaffolds in the quest for novel therapeutic agents. The presence of fluorine, the trifluoromethoxy group, and the nitrile functionality on the benzonitrile (B105546) ring provides a powerful combination for fine-tuning molecular properties to enhance drug efficacy and safety.

Bioisosteric Replacements with Fluorine and Trifluoromethoxy Groups in Drug Design

A fundamental strategy in drug design is bioisosterism, where one atom or group in a molecule is replaced by another with similar physical or chemical properties to improve the compound's biological activity. Fluorine and trifluoromethoxy groups are frequently employed as bioisosteres.

The fluorine atom, due to its small size, can often replace a hydrogen atom, leading to significant changes in the molecule's electronic properties without a major increase in steric bulk. The trifluoromethoxy group (-OCF3) and the related trifluoromethyl group (-CF3) are often used as bioisosteres for groups like methyl, ethyl, isopropyl, or even a nitro group. researchgate.netlboro.ac.uk This substitution can lead to more potent and metabolically stable drug candidates. nih.gov For instance, replacing a metabolically vulnerable methyl group with a trifluoromethyl or trifluoromethoxy group can block oxidation by metabolic enzymes, a key advantage in drug design. mdpi.com

Modulation of Molecular Properties for Pharmaceutical Development (e.g., metabolic stability, lipophilicity, pKa)

The introduction of fluorine and trifluoromethoxy groups into a drug candidate can profoundly alter its pharmacokinetic profile by modulating key molecular properties. mdpi.com

Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. mdpi.com This inherent strength makes molecules containing fluorine, trifluoromethyl, or trifluoromethoxy groups more resistant to metabolic degradation by enzymes like cytochrome P450. mdpi.comnih.gov This increased stability can prolong a drug's half-life in the body, leading to a more durable therapeutic effect. mdpi.com

Lipophilicity: This property, which describes how well a compound dissolves in fats and lipids, is crucial for its ability to cross cell membranes and be absorbed by the body. mdpi.com The trifluoromethoxy group is considered one of the most lipophilic substituents, significantly increasing a molecule's lipophilicity. mdpi.comresearchgate.net This enhancement can improve membrane permeability and bioavailability. mdpi.comresearchgate.net

pKa: The acidity or basicity (pKa) of a molecule influences its solubility and how it interacts with biological targets. The strong electron-withdrawing nature of fluorine and trifluoromethoxy groups can lower the pKa of nearby acidic or basic centers, which can be strategically used to optimize drug-receptor interactions and absorption characteristics.

| Property | Effect of Fluorine / Trifluoromethoxy Group | Therapeutic Implication |

|---|---|---|

| Metabolic Stability | Increases due to the high strength of the C-F bond, blocking metabolic oxidation. mdpi.com | Longer drug half-life, potentially reduced dosing frequency. mdpi.com |

| Lipophilicity (logP) | Generally increases, especially with the -OCF3 group, enhancing passage through lipid membranes. mdpi.comresearchgate.net | Improved absorption, distribution, and cell membrane permeability. mdpi.com |

| pKa | Lowers the pKa of nearby functional groups due to strong electron-withdrawing effects. | Optimized drug-receptor binding and solubility profile. |

Development of Enzyme Inhibitors and Other Bioactive Compounds Utilizing Nitrile Functionality

The nitrile (-C≡N) group is not merely a passive component; it is a key pharmacophore that actively participates in binding to biological targets. nih.gov More than 30 pharmaceuticals containing a nitrile group are currently on the market. wikipedia.org

The electrophilic nature of the nitrile's carbon atom makes it susceptible to attack by nucleophilic residues, such as cysteine or serine, in the active site of an enzyme. nih.gov This can lead to the formation of a reversible or irreversible covalent bond, resulting in potent and often highly specific enzyme inhibition. nih.gov The linear geometry of the nitrile group also allows it to fit well within the confined binding pockets of enzymes. nih.gov In other cases, the nitrile group acts as a key hydrogen bond acceptor or mimics the function of a carbonyl group found in the natural substrates of enzymes. nih.govwikipedia.org This versatility makes nitrile-containing compounds like 4-fluoro-3-(trifluoromethoxy)benzonitrile valuable starting points for developing targeted enzyme inhibitors for a wide range of diseases. nih.gov

Contributions to Agrochemical Research and Development

Similar to its role in pharmaceuticals, fluorine substitution has revolutionized the agrochemical industry by enabling the creation of more effective and environmentally considerate crop protection solutions. Fluorinated benzonitriles serve as crucial intermediates in this field. chemimpex.comchemimpex.com

Design of Fluorine-Containing Pesticide Intermediates and Active Ingredients

Compounds such as this compound are versatile chemical building blocks used in the synthesis of more complex active ingredients for pesticides, including herbicides and insecticides. chemimpex.comnbinno.comnbinno.com The fluorinated benzonitrile structure provides a stable and reactive core that can be chemically modified to produce a wide array of potential agrochemicals. chemimpex.com The presence of the trifluoromethoxy group, in particular, is a feature of several marketed agrochemicals, including pesticides and herbicides. mdpi.comresearchgate.net The use of such intermediates allows researchers to efficiently create novel compounds with enhanced efficacy for crop protection. chemimpex.com

Impact of Fluorine on Agrochemical Efficacy and Selectivity

The introduction of fluorine atoms or fluorine-containing groups into pesticide molecules has a dramatic and positive effect on their performance. nih.gov

Efficacy: Fluorination often enhances the biological activity of agrochemicals. researchgate.net Increased lipophilicity, conferred by groups like trifluoromethoxy, can improve the uptake of the pesticide by the target pest or weed, as it facilitates passage across waxy outer layers. nih.gov Furthermore, the enhanced metabolic stability means the active ingredient persists longer, providing more sustained protection. nih.gov

Selectivity: A critical goal in agrochemical design is to create products that are highly effective against target pests while minimizing harm to beneficial organisms and the environment. nih.gov The specific binding interactions afforded by fluorinated groups can contribute to higher selectivity, ensuring that the pesticide acts primarily on its intended target. nih.gov This targeted action is a key aspect of modern, sustainable agriculture.

Advanced Materials Science Applications

The strategic placement of fluoro, trifluoromethoxy, and nitrile groups on the benzonitrile scaffold allows for its use as a precursor in creating complex molecules with tailored properties for various advanced applications.

Precursors for Optoelectronic Materials and Organic Light-Emitting Diodes (OLEDs)

While direct and extensive research specifically detailing the role of this compound in commercially developed optoelectronic materials and OLEDs is not widely published in public literature, the broader class of fluorinated benzonitriles is recognized for its potential in this arena. The electron-withdrawing nature of the nitrile and fluorinated groups can influence the electronic properties of larger molecules, which is a critical factor in the design of materials for organic electronics.

The general synthetic utility of fluorinated benzonitriles suggests that this compound can serve as an intermediate in the creation of more complex, conjugated systems. These larger molecules may exhibit properties suitable for use in the emissive or charge-transport layers of OLEDs. The incorporation of the trifluoromethoxy group, in particular, could be leveraged to fine-tune the HOMO/LUMO energy levels of a material, potentially leading to enhanced device efficiency and stability.

| Potential Role of this compound in Optoelectronics | Rationale |

| Synthetic Building Block | Serves as a starting material for larger, more complex organic semiconductor molecules. |

| Electronic Property Modulation | The trifluoromethoxy and fluoro groups can alter the electron affinity and ionization potential of derivative compounds. |

| Improved Material Stability | Fluorinated compounds often exhibit enhanced thermal and chemical stability, which is crucial for the longevity of electronic devices. |

Role in Polymer Chemistry and the Development of Fluorinated Materials

In the realm of polymer chemistry, fluorinated monomers are employed to synthesize polymers with specialized properties, including high thermal stability, chemical inertness, and low surface energy. While specific polymerization reactions involving this compound are not extensively documented, its structure lends itself to incorporation into polymer backbones or as a pendant group.

The nitrile group can be a site for various chemical transformations, potentially allowing for the grafting of this fluorinated moiety onto other polymer chains or for its participation in polymerization reactions. The resulting fluorinated polymers could find applications in high-performance coatings, membranes, and advanced composites where durability and resistance to harsh environments are paramount.

| Potential Application in Polymer Chemistry | Description |

| Specialty Monomer | Could be used as a monomer or co-monomer in the synthesis of high-performance fluoropolymers. |

| Polymer Modification | The benzonitrile unit can be chemically modified to attach to existing polymer structures, thereby imparting fluorinated properties. |

| Enhanced Material Properties | Incorporation of the trifluoromethoxy group can lead to polymers with low dielectric constants, high thermal stability, and chemical resistance. |

Development of Single-Molecule Emitters for Photonics

The development of single-molecule emitters is a frontier in photonics, with applications in quantum computing, high-resolution imaging, and sensing. The design of molecules for this purpose requires precise control over their photophysical properties. Fluorinated organic molecules are of interest in this field due to their potential for high quantum yields and photostability.

Although specific studies focusing on this compound as a single-molecule emitter are not prominent, its characteristics as a fluorinated aromatic compound make it a candidate for investigation. As a fragment of a larger, specifically designed chromophore, it could contribute to the desired electronic and photophysical behavior necessary for single-photon emission. The rigid structure of the benzene (B151609) ring and the influence of the fluorinated substituents on the electronic states are key considerations in the molecular engineering of such advanced materials.

| Potential Contribution to Single-Molecule Emitters | Scientific Principle |

| Core Molecular Fragment | Can be a constituent part of a larger, custom-synthesized molecule designed for single-photon emission. |

| Photostability Enhancement | The presence of carbon-fluorine bonds can increase the molecule's resistance to photobleaching. |

| Tuning of Emission Wavelength | The electronic effects of the substituents can be used to shift the fluorescence spectrum of the parent chromophore. |

Analytical Methodologies for Fluorine Containing Compounds in Complex Matrices

Determination of Total Organic Fluorine (TOF) in Environmental and Biological Samples

Combustion Ion Chromatography (CIC) Techniques for Organic Fluorine Quantification

Combustion Ion Chromatography (CIC) is a robust and widely adopted method for the determination of total organic fluorine, often reported as Adsorbable Organic Fluorine (AOF) or Extractable Organic Fluorine (EOF), in aqueous and solid samples. nih.govnih.govgoogle.com The fundamental principle of CIC involves the high-temperature combustion of a sample, which converts all organic fluorine into hydrogen fluoride (B91410) (HF). esaa.org This gaseous HF is then trapped in an absorption solution and subsequently analyzed as fluoride using ion chromatography. nih.govesaa.org

The CIC technique is recognized for its ability to capture a broad spectrum of organofluorine compounds that may be missed by targeted analyses. nih.gov It serves as a powerful screening tool to complement more specific methods like liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov While CIC is a non-selective method that quantifies the total fluorine from all combustible organic sources, its application in conjunction with sample preparation steps like solid-phase extraction can provide valuable insights into the extractable organic fluorine fraction. researchgate.netnih.govresearchgate.net

Despite a thorough review of the scientific literature, no specific studies detailing the direct analysis of 4-Fluoro-3-(trifluoromethoxy)benzonitrile using Combustion Ion Chromatography were identified. The existing research primarily focuses on the application of CIC for the analysis of per- and polyfluoroalkyl substances (PFAS) and other environmentally persistent fluorinated compounds. nih.govgoogle.com

High-Resolution Atomic Absorption Spectrometry (HR-CS AAS) for Total Fluorine Analysis

High-Resolution Continuum Source Atomic Absorption Spectrometry (HR-CS AAS) offers an alternative and powerful approach for the quantification of total fluorine. chromatographyonline.com This technique overcomes the limitations of traditional line source AAS for fluorine analysis by utilizing the molecular absorption of diatomic molecules formed in a graphite (B72142) furnace. nih.goveurofins.com Typically, a molecule-forming reagent, such as calcium or gallium, is added to the sample. chromatographyonline.comeurofins.com During the high-temperature program of the graphite furnace, the fluorine from the sample reacts with the reagent to form a stable diatomic molecule (e.g., CaF or GaF). The absorption of light by these molecules at specific wavelengths is then measured to determine the total fluorine concentration. nih.goveurofins.com

HR-CS AAS is noted for its high sensitivity and its applicability to a variety of sample matrices, including water and biological samples. nih.govnih.gov The method is capable of detecting fluorine in the low µg/L range and is less susceptible to matrix interferences compared to some other techniques. chromatographyonline.comnih.gov

A comprehensive search of scientific databases and literature did not yield any specific research or application notes describing the analysis of This compound by High-Resolution Atomic Absorption Spectrometry. The available literature on HR-CS AAS for fluorine analysis is predominantly centered on the determination of total fluorine in the context of PFAS contamination and in various industrial and environmental samples. nih.govnih.gov

Particle-Induced Gamma-ray Emission (PIGE) Spectroscopy for Elemental Fluorine

Particle-Induced Gamma-ray Emission (PIGE) spectroscopy is a non-destructive nuclear analytical technique used for the sensitive and rapid quantification of total elemental fluorine in a sample. nih.govnorden.orgnih.gov The method involves bombarding the sample with a high-energy proton beam, which excites the fluorine-19 nuclei. norden.orgtcichemicals.com As these excited nuclei return to their ground state, they emit characteristic gamma rays at specific energies (110 and 197 keV), which are detected and quantified. tcichemicals.com The intensity of the emitted gamma rays is directly proportional to the concentration of fluorine in the sample.

PIGE is a surface analysis technique and is particularly well-suited for solid materials such as papers and textiles. nih.gov For the analysis of aqueous samples, a pre-concentration step, such as solid-phase extraction onto an activated carbon felt, is typically required. nih.gov A key advantage of PIGE is its high throughput, allowing for the rapid screening of a large number of samples. nih.gov However, it is important to note that PIGE is a total fluorine method and does not distinguish between organic and inorganic forms of fluorine. nih.gov

No specific studies or data were found pertaining to the analysis of This compound using Particle-Induced Gamma-ray Emission (PIGE) spectroscopy. The primary applications of PIGE in the context of fluorine analysis are for screening consumer products and environmental samples for the presence of PFAS. norden.orgnih.gov

Advanced Chromatographic and Mass Spectrometric Techniques for Fluorinated Compound Analysis

While total fluorine methods provide a broad overview of contamination, advanced chromatographic and mass spectrometric techniques are essential for the identification and quantification of specific fluorinated compounds. These methods offer the high selectivity and sensitivity required to analyze complex mixtures and identify individual chemical structures.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Compound Identification and Quantification

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) has become an indispensable tool for the targeted and non-targeted analysis of fluorinated organic compounds. nih.govresearchgate.net This technique combines the separation power of liquid chromatography with the high mass accuracy and resolution of mass analyzers such as time-of-flight (TOF) and Orbitrap systems. researchgate.net LC-HRMS allows for the confident identification of known compounds by comparing their retention times and accurate mass measurements with those of reference standards. nih.gov

In non-targeted and suspect screening analyses, LC-HRMS is used to tentatively identify unknown fluorinated compounds by determining their elemental composition from accurate mass measurements and interpreting their fragmentation patterns. nih.govresearchgate.net This approach is crucial for discovering novel and emerging fluorinated pollutants in the environment. researchgate.net

A diligent search of the available scientific literature revealed no specific methods or research findings on the analysis of This compound using Liquid Chromatography-High-Resolution Mass Spectrometry. While LC-HRMS is a primary technique for the analysis of a vast array of fluorinated compounds, including pharmaceuticals and pesticides, specific applications for this particular benzonitrile (B105546) derivative have not been reported in the reviewed literature. researchgate.netasu.edu

Direct Infusion Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (DI-FTICR MS) for Suspect Screening

Direct Infusion Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (DI-FTICR MS) is an ultra-high-resolution mass spectrometry technique that provides unparalleled mass accuracy and resolving power for the analysis of complex mixtures. eurjchem.com In DI-FTICR MS, the sample is directly introduced into the ion source without prior chromatographic separation. nih.gov The exceptional performance of the FT-ICR mass analyzer allows for the separation of ions with very small mass differences, enabling the unambiguous determination of elemental compositions for thousands of compounds in a single analysis. eurjchem.com

This technique is particularly powerful for non-targeted and suspect screening of complex samples, such as those containing numerous fluorinated compounds. nih.gov By providing highly accurate mass measurements, DI-FTICR MS facilitates the identification of known and unknown organofluorine substances, contributing significantly to our understanding of the "dark matter" of fluorinated chemicals in the environment. nih.gov

No published research or analytical data were found describing the use of Direct Infusion Fourier Transform Ion Cyclotron Resonance Mass Spectrometry for the analysis of This compound . The application of this advanced technique has been primarily focused on the characterization of complex mixtures of PFAS in environmental samples and in the field of metabolomics. nih.govnih.gov

Q & A

Basic Research Question

- ¹H/¹³C NMR : Fluorine and trifluoromethoxy groups cause splitting patterns. For example, the nitrile carbon appears at ~115 ppm in ¹³C NMR, while trifluoromethoxy signals split into quartets due to coupling with fluorine .

- 19F NMR : Distinct peaks for fluorine substituents (e.g., δ -58 to -60 ppm for trifluoromethoxy) confirm regiochemistry .

- UPLC-MS : ESI-negative mode detects [M-H]⁻ ions; fragmentation patterns validate molecular structure .

What mechanistic insights explain the photoredox reactivity of this compound in generating fluorophosgene?

Advanced Research Question

Under visible-light photocatalysis, single-electron reduction of the nitrile group by an organic photosensitizer (e.g., eosin Y) induces C–CN bond cleavage, releasing fluorophosgene (FCOCl) and benzonitrile . Key findings:

- Transient spectroscopy : Confirms charge-transfer complex formation between the catalyst and substrate .

- NMR trapping : Fluorophosgene reacts in situ with amines/alcohols to form carbamates or carbonates, indirectly verifying its generation .

- Quantum yield : Optimized by adjusting light intensity and catalyst loading .

How can researchers address discrepancies in reported reaction yields for derivatives of this compound?

Advanced Research Question

Contradictions in yields may arise from:

- Solvent purity : Trace water inhibits NAS reactions; use molecular sieves or anhydrous solvents .

- Catalyst decomposition : Monitor Pd/C or Cu catalysts via TLC or in situ IR to ensure activity .

- Regioselectivity : Competing pathways (e.g., para vs. meta substitution) require DFT calculations to predict dominant products .

Methodological recommendations : - Replicate reactions under inert atmospheres (Ar/Na glovebox).

- Report detailed conditions (e.g., stirring rate, temperature gradients).

What strategies stabilize reactive intermediates derived from this compound in catalytic cycles?

Advanced Research Question

- Low-temperature trapping : Perform reactions at -78°C (dry ice/acetone) to slow decomposition .

- In situ derivatization : Add scavengers (e.g., alcohols) to convert unstable intermediates (e.g., fluorophosgene) into stable products .

- Flow chemistry : Continuous flow systems minimize residence time of reactive species .

How can this compound be functionalized for antimicrobial or material science applications?

Advanced Research Question

- Biological activity : Introduce hydantoin or urea moieties via cyclization (e.g., with phenacyl bromides) to enhance antimicrobial properties .

- Polymer precursors : Suzuki-Miyaura coupling with boronic acids creates conjugated monomers for OLEDs .

- Solid-state NMR : Characterize crystallinity and π-stacking in materials derived from the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.